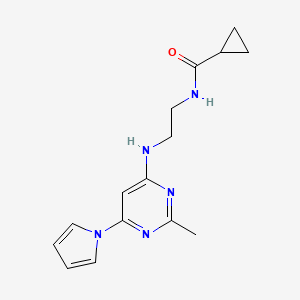
N-(2-((2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)cyclopropanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N-(2-((2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)cyclopropanecarboxamide” is a complex organic molecule. It contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom, and a pyrimidine ring, which is a six-membered ring with two nitrogen atoms. These types of structures are often found in many biologically active compounds .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Pyrrole and pyrimidine rings are known to participate in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. These properties could include its melting point, solubility, stability, and reactivity .Applications De Recherche Scientifique
Synthesis and Biological Evaluation
Researchers have synthesized novel derivatives of pyrazolopyrimidines and evaluated their anticancer and anti-5-lipoxygenase activities. These derivatives were created via a series of condensation and treatment reactions, demonstrating the compound's utility in developing potential anticancer agents. The structural-activity relationship was analyzed to understand how different substitutions affect the compound's biological activities (Rahmouni et al., 2016).
Antimicrobial Activity
Another research focus has been on synthesizing new pyrimidinone and oxazinone derivatives fused with thiophene rings, starting from 2-chloro-6-ethoxy-4-acetylpyridine. These compounds displayed significant antimicrobial activity, comparable to standard antibiotics such as streptomycin and fusidic acid. This study showcases the potential of such compounds in addressing antibiotic resistance and developing new antimicrobial agents (Hossan et al., 2012).
Anticonvulsant Properties
Investigations into the crystal structures of anticonvulsant enaminones have revealed insights into their hydrogen bonding and potential anticonvulsant activities. Understanding the structure-activity relationships of these compounds can contribute to the design of new therapeutic agents for epilepsy and other neurological disorders (Kubicki et al., 2000).
Anticancer and Antiviral Activities
The synthesis of non-nucleoside analogs of toyocamycin, sangivamycin, and thiosangivamycin, focusing on the effects of certain substituents on antiviral activity against human cytomegalovirus (HCMV) and herpes simplex virus type 1 (HSV-1), has been explored. This research highlights the critical role of specific structural features in the antiviral efficacy of pyrrolo[2,3-d]pyrimidines, contributing to the development of new antiviral drugs (Renau et al., 1996).
DNA Binding for Antimicrobial Effects
The study of pyrrole tetraamides as potent antibacterials against resistant strains such as vancomycin-resistant Enterococci and methicillin-resistant Staphylococcus aureus demonstrates the compound's role in addressing critical challenges in antimicrobial resistance. The effectiveness of these compounds is attributed to their strong DNA binding affinity, presenting a novel mechanism for antibacterial action (Dyatkina et al., 2002).
Mécanisme D'action
Target of Action
Similar compounds with a pyrrole nucleus have been found to inhibitEnoyl ACP Reductase and DHFR Enzymes . These enzymes play crucial roles in bacterial fatty acid synthesis and folic acid metabolism, respectively .
Mode of Action
It can be inferred from similar compounds that it likely interacts with its targets (enoyl acp reductase and dhfr enzymes) by binding to their active sites . This binding could inhibit the function of these enzymes, leading to the disruption of critical biochemical processes .
Biochemical Pathways
The compound’s interaction with Enoyl ACP Reductase and DHFR Enzymes affects the fatty acid synthesis and folic acid metabolism pathways . The inhibition of these enzymes disrupts these pathways, potentially leading to the death of bacterial cells .
Result of Action
Based on the known effects of similar compounds, it can be inferred that the compound’s inhibition of enoyl acp reductase and dhfr enzymes could lead to the disruption of critical biochemical processes in bacterial cells, potentially leading to their death .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[2-[(2-methyl-6-pyrrol-1-ylpyrimidin-4-yl)amino]ethyl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O/c1-11-18-13(10-14(19-11)20-8-2-3-9-20)16-6-7-17-15(21)12-4-5-12/h2-3,8-10,12H,4-7H2,1H3,(H,17,21)(H,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJKJVHRQTAHPRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2C=CC=C2)NCCNC(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-((2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)cyclopropanecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

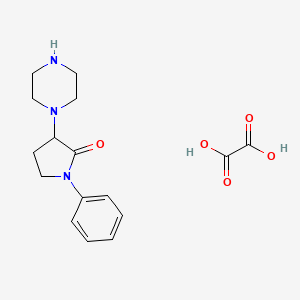
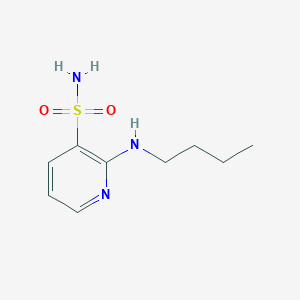
![2,2-Dimethyl-5-{[(4-phenyl-1,3-thiazol-2-yl)amino]methylidene}-1,3-dioxane-4,6-dione](/img/structure/B2840761.png)
![N-(furan-2-ylmethyl)-3-methyl-2-oxo-N-(2-(thiophen-2-yl)ethyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2840762.png)
![2,2-dichloro-N-[1,2,4]triazolo[1,5-a]pyridin-8-ylacetamide](/img/structure/B2840763.png)

![4-[(1-Benzylsulfonylpiperidin-4-yl)methoxy]-2-methylpyridine](/img/structure/B2840767.png)
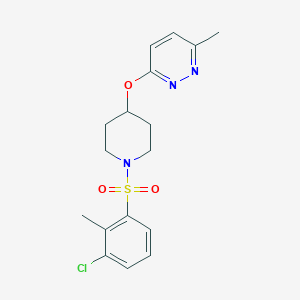
![N-[2-(4,4-difluoropiperidin-1-yl)ethyl]acetamide](/img/structure/B2840770.png)
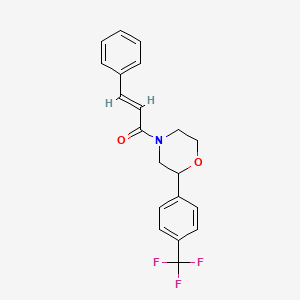

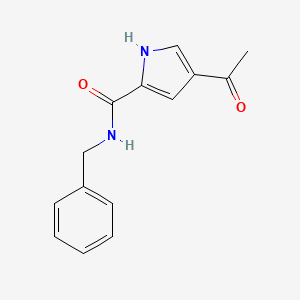
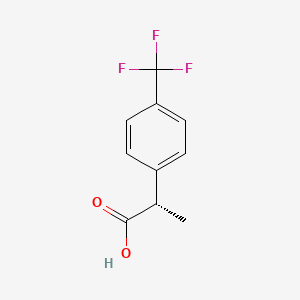
![4-[(4-Chlorophenyl)sulfanyl]-6-(morpholin-4-yl)pyrimidin-2-amine](/img/structure/B2840779.png)